1-Aminobutane-1,4-diol
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Overview
Description
1-Aminobutane-1,4-diol is an organic compound characterized by the presence of an amino group and two hydroxyl groups attached to a four-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminobutane-1,4-diol can be synthesized through a chemoenzymatic catalysis process involving formaldehyde and 3-hydroxypropanal. This method offers excellent atom-economy and stereoselectivity, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenolysis of an alkyl ester of a C4 dicarboxylic acid, such as diethyl maleate, in the vapor phase .
Chemical Reactions Analysis
Types of Reactions
1-Aminobutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Primary amines.
Substitution: Halogenated compounds.
Scientific Research Applications
1-Aminobutane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Aminobutane-1,4-diol involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in the synthesis of more complex molecules. The compound’s effects are mediated through its ability to participate in various biochemical reactions, such as oxidation and reduction .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2-butanediol: Similar in structure but differs in the position of the hydroxyl groups.
1,2,4-Butanetriol: Contains an additional hydroxyl group and is used in different applications.
Uniqueness
1-Aminobutane-1,4-diol is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
Biological Activity
1-Aminobutane-1,4-diol, also known as (2R)-2-aminobutane-1,4-diol, is an organic compound with the molecular formula C4H11NO2. It is a chiral molecule that plays a significant role in biological systems, particularly in amino acid metabolism and potential therapeutic applications. This article provides a detailed exploration of its biological activity, synthesis methods, and research findings.
This compound functions as a substrate for various enzymes involved in amino acid metabolism. It is hypothesized to interact with neurotransmitter receptors, which may influence neuronal signaling and activity. Further research is needed to elucidate its specific molecular targets and mechanisms of action.
Enzymatic Interactions
The compound has been shown to participate in several enzymatic reactions:
- Amino Acid Metabolism : Acts as a substrate for enzymes that catalyze reactions involving amino acids.
- Neurotransmitter Interaction : Potentially modulates the activity of neurotransmitter receptors, impacting neurological functions.
Pharmacological Potential
Research indicates that this compound could have therapeutic applications, particularly in treating neurological disorders. Its ability to influence neurotransmitter systems makes it a candidate for further pharmacological studies .
Synthetic Routes
The synthesis of this compound can be achieved through various methods:
- Reduction of 2-Nitrobutane-1,4-diol :
- Reagents : Hydrogen gas with a palladium catalyst or sodium borohydride.
- Conditions : Typically conducted at temperatures of 25-30°C and pressures of 1-2 atm.
- Catalytic Hydrogenation :
- Involves the hydrogenation of 2-nitrobutane-1,4-diol in large reactors under controlled conditions to ensure high yield and purity.
Industrial Production
In industrial settings, continuous flow reactors are often employed to enhance efficiency and scalability during the production process.
Case Studies and Applications
Several studies have explored the biological activity and potential applications of this compound:
- Metabolic Pathways : Investigations into its role as a precursor in metabolic pathways have shown promising results regarding its utility in synthesizing biologically active molecules .
- Therapeutic Research : Ongoing studies are assessing its efficacy as a therapeutic agent for neurological conditions. Preliminary findings suggest it may modulate neurotransmitter systems effectively .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
(2R)-2-Aminobutane-1,4-diol | C4H11NO2 | Substrate for amino acid metabolism |
(2S)-2-Aminobutane-1,4-diol | C4H11NO2 | Similar properties; different activity |
Butane-1,4-diol | C4H10O2 | Lacks amino group; used in plastics |
This table highlights the similarities and differences between this compound and related compounds. Its unique chiral nature and functional groups contribute to its distinct biological activities compared to other diols.
Properties
CAS No. |
400820-14-6 |
---|---|
Molecular Formula |
C4H11NO2 |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
1-aminobutane-1,4-diol |
InChI |
InChI=1S/C4H11NO2/c5-4(7)2-1-3-6/h4,6-7H,1-3,5H2 |
InChI Key |
DIORNGPTUKJRHG-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(N)O)CO |
Origin of Product |
United States |
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